molecular formula C10H9F3O3 B13336337 4-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

4-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B13336337
M. Wt: 234.17 g/mol
InChI Key: AYTRFZMSSVLBQO-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H9F3O3. It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a trifluoromethyl group (-CF3) attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The methoxy and methyl groups can be introduced through standard electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Comparison: 4-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of the methoxy group at the 4-position and the methyl group at the 2-position, along with the trifluoromethyl group at the 3-position, provides a distinct electronic environment that can affect its chemical behavior compared to other similar compounds .

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

4-methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H9F3O3/c1-5-6(9(14)15)3-4-7(16-2)8(5)10(11,12)13/h3-4H,1-2H3,(H,14,15)

InChI Key

AYTRFZMSSVLBQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)OC)C(=O)O

Origin of Product

United States

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